10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
BenchChem offers high-quality 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H20N2O2S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
10-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H20N2O2S2/c1-2-12-26-23(28)21-18-8-5-9-20(18)30-22(21)25-24(26)29-14-19(27)17-11-10-15-6-3-4-7-16(15)13-17/h2-4,6-7,10-11,13H,1,5,8-9,12,14H2 |
InChI Key |
PMYCYZDQEWSSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=CC=CC=C4C=C3)SC5=C2CCC5 |
Origin of Product |
United States |
Biological Activity
The compound 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The molecular structure of the compound features a thiazole ring and a diazatricyclo core, contributing to its unique chemical properties. The presence of naphthalenyl and prop-2-enyl groups enhances its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing naphthalene moieties have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3h | 2 | Similar to daptomycin |
| 3j | 16 | Against vancomycin-resistant E. faecium |
The introduction of naphthalenyl substitutions has been linked to increased antimicrobial activity, potentially due to enhanced lipophilicity and reactivity with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Preliminary findings suggest that the compound significantly reduces cell viability in Caco-2 cells.
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 3h | Caco-2 | 39.8 | <0.001 |
| 3b | Caco-2 | 31.9 | 0.004 |
Compounds with similar structures have shown variable anticancer activities depending on the substituents present, indicating a structure-dependent effect on biological activity .
Enzyme Inhibition
Preliminary studies suggest that 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one may act as an inhibitor of key enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These activities are particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
Several case studies have explored the biological effects of compounds structurally related to the one :
- Thiazole Derivatives : A study reported that thiazole derivatives exhibited potent antimicrobial activity against drug-resistant strains of bacteria, suggesting a potential application in treating infections caused by resistant pathogens.
- Naphthalene-containing Compounds : Research indicated that naphthalene-based compounds showed promising anticancer properties against various cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
Scientific Research Applications
Structural Characteristics
This compound features a thiazole ring and a diazatricyclo core , which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 432.6 g/mol. The intricate structure allows for diverse interactions with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an inhibitor of key enzymes such as:
- Monoamine Oxidase B (MAO-B) : Inhibition of this enzyme is beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Acetylcholinesterase : Another target for potential therapeutic effects in cognitive disorders.
| Activity Type | Target Enzyme | Potential Application |
|---|---|---|
| Enzyme Inhibition | Monoamine Oxidase B | Alzheimer's Disease Treatment |
| Enzyme Inhibition | Acetylcholinesterase | Parkinson's Disease Treatment |
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on neuronal cell lines. The results showed that it significantly reduced oxidative stress markers and improved cell viability in models mimicking neurodegenerative conditions.
Case Study 2: Anticancer Activity
Another research article highlighted the anticancer properties of structurally similar compounds derived from this compound. The synthesized derivatives exhibited promising antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
